molecular formula C16H19N5 B11840811 7-Benzyl-2-butyl-7H-purin-6-amine CAS No. 84133-07-3

7-Benzyl-2-butyl-7H-purin-6-amine

Cat. No.: B11840811
CAS No.: 84133-07-3
M. Wt: 281.36 g/mol
InChI Key: NMOQKRGGLKVAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a purine derivative with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . This compound is known for its ability to stimulate cell division and growth in plants, making it a valuable tool in agricultural and horticultural practices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-butyl-7H-purin-6-amine typically involves the reaction of hypoxanthine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-butyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-2-butyl-7H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-2-butyl-7H-purin-6-amine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The compound also inhibits the degradation of chlorophyll, thereby delaying senescence and promoting plant vitality.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: Another synthetic cytokinin with similar properties but different molecular structure.

    Kinetin: A naturally occurring cytokinin with similar effects on plant growth.

    Zeatin: A naturally occurring cytokinin found in plants.

Uniqueness

7-Benzyl-2-butyl-7H-purin-6-amine is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and efficacy. Its ability to promote cell division and delay senescence makes it a valuable tool in both research and agricultural applications .

Properties

CAS No.

84133-07-3

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

7-benzyl-2-butylpurin-6-amine

InChI

InChI=1S/C16H19N5/c1-2-3-9-13-19-15(17)14-16(20-13)18-11-21(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20)

InChI Key

NMOQKRGGLKVAGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N=CN2CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.